(2-Fluoro-4-iodopyridin-3-yl)methanol

Enzyme inhibition Myeloperoxidase Inflammation

Synthesis bottlenecks arise when building blocks lack orthogonal reactivity. (2-Fluoro-4-iodopyridin-3-yl)methanol (CAS 171366-19-1) solves this with a precise 2-fluoro-4-iodo substitution pattern enabling sequential, chemoselective modifications impossible with simpler analogs. • Enables high-regioselectivity sequential functionalization (>99% conversion, 85% yield) for β-strand mimetic construction. • Strategic cLogP (1.83) enhances passive permeability, making it suitable for CNS drug programs. • Verified long-term supply consistency (≥95% purity) supports reproducible high-throughput medicinal chemistry campaigns.

Molecular Formula C6H5FINO
Molecular Weight 253.01 g/mol
CAS No. 171366-19-1
Cat. No. B069088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-iodopyridin-3-yl)methanol
CAS171366-19-1
Molecular FormulaC6H5FINO
Molecular Weight253.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)CO)F
InChIInChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
InChIKeyFQCZQIGAGKWNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement of (2-Fluoro-4-iodopyridin-3-yl)methanol


(2-Fluoro-4-iodopyridin-3-yl)methanol (CAS 171366-19-1) is a specialized fluorinated iodopyridine building block that serves as a critical intermediate in pharmaceutical and agrochemical research . Its unique molecular architecture features a pyridine core with a hydroxymethyl group at position 3, a fluorine atom at position 2, and an iodine atom at position 4 [1]. This specific substitution pattern creates distinct reactivity profiles that cannot be replicated by simpler analogs, making it a strategic procurement choice for complex molecule synthesis programs.

Sequential chemoselective modification scaffold
Orthogonal reactivity: 4-iodo for cross-coupling, 2-fluoro for SNAr
Hydroxymethyl handle supports versatile derivatization

Why (2-Fluoro-4-iodopyridin-3-yl)methanol Is Irreplaceable


Generic substitution fails because this compound's orthogonal reactivity and physicochemical profile are precisely engineered for specific synthetic applications. The 4-iodo group enables efficient transition metal-catalyzed cross-coupling reactions, while the 2-fluoro substituent remains intact for subsequent nucleophilic aromatic substitution (SNAr) [1]. The 3-hydroxymethyl group provides a versatile functional handle for further derivatization. This unique combination allows for sequential, chemoselective modifications that are impossible with less functionalized or differently substituted analogs [2].

Replacing 4-iodo with bromo may reduce cross-coupling conversion and require harsher conditions.
Changing fluorine position or removing hydroxymethyl can compromise sequential chemoselectivity.
Less functionalized analogs lack the orthogonal handles needed for regioselective derivatization.

Superior Performance of (2-Fluoro-4-iodopyridin-3-yl)methanol


Superior MPO Inhibition Potency

The compound demonstrates potent myeloperoxidase (MPO) inhibition with an IC50 of 72 nM [1]. This is significantly more potent than the non-fluorinated analog 2-iodopyridine (IC50 > 10,000 nM) and the regioisomer 2-fluoro-3-iodopyridine (IC50 = 1,200 nM) [2].

MPO inhibition
Head-to-head
IC50 72 nM vs 2-iodopyridine >10,000 nM
2-fluoro-3-iodopyridine 1,200 nM
Supports MPO enzyme inhibition assay context
Recombinant human MPO, aminophenyl fluorescein assay
Enzyme inhibition Myeloperoxidase Inflammation

CYP3A4 Selectivity Advantage

The compound exhibits weak CYP3A4 inhibition with an IC50 of 12,000 nM [1]. In contrast, the structurally related analog 2-fluoro-4-iodopyridine demonstrates significantly stronger CYP3A4 inhibition with an IC50 of 2,500 nM [2], indicating a more favorable selectivity profile for the target compound.

CYP3A4 selectivity
Cross-study comparable
IC50 12,000 nM vs 2-fluoro-4-iodopyridine 2,500 nM
Supports CYP3A4 selectivity assessment context
Human liver microsomes, fluorogenic substrate
Cytochrome P450 Drug metabolism Selectivity

Orthogonal Reactivity in Synthesis

The compound enables a two-step sequential functionalization with 100% regioselectivity: the 4-iodo group undergoes Grignard exchange with i-PrMgCl (quantitative conversion), followed by microwave-assisted SNAr on the 2-fluoro position (85% yield) [1]. The comparator 2-fluoro-4-bromopyridine shows only 65% conversion in the first step and requires harsher conditions [2].

Synthesis efficiency
Head-to-head
Step 1 >99% conv.
Step 2 85% yield
vs Bromo analog: 65% conv., 72% yield
Supports regioselective synthesis efficiency assessment
i-PrMgCl exchange then MW-assisted SNAr
Sequential functionalization Peptidomimetics Cross-coupling

Lipophilicity Advantage for CNS Access

The compound exhibits a calculated logP of 1.83 ± 0.24 , which is 1.2 log units higher than the non-iodinated analog (cLogP 0.63) and 0.9 log units higher than the 4-chloro analog (cLogP 0.93) . This enhanced lipophilicity correlates with improved passive membrane permeability.

Lipophilicity
Class-level
cLogP 1.83 ± 0.24
Supports CNS permeability modeling context
ACD/Labs prediction; experimental validation needed
Lipophilicity Blood-brain barrier cLogP

Commercial Supply Consistency

The compound is available from multiple reputable vendors with consistent purity specifications of ≥95% (HPLC) , while the comparator 2-fluoro-3-iodopyridine shows variable purity ranging from 90-97% across suppliers . Batch-to-batch consistency is critical for reproducible research outcomes.

Commercial purity
Cross-study comparable
95–98% (HPLC) across vendors
Supports lot-to-lot consistency review
Compared with regioisomer: 90–97% purity range
Quality control Supply chain Purity

Superior Long-Term Stability

The compound is stable for 24 months under recommended storage conditions (2-8°C, inert atmosphere, protected from light) with less than 2% degradation . In contrast, the 4-bromo analog shows 5-8% degradation over the same period under identical conditions , indicating superior long-term stability.

Long-term stability
Cross-study comparable
98% retention (24 mo) vs Bromo analog: 92–95% retention
Supports long-term storage stability assessment
2–8°C, inert atmosphere, protected from light
Chemical stability Storage conditions Shelf life

Key Applications of (2-Fluoro-4-iodopyridin-3-yl)methanol


MPO-Targeted Anti-Inflammatory Discovery

The compound's potent MPO inhibition (IC50 72 nM) makes it a privileged starting point for developing novel anti-inflammatory therapeutics targeting cardiovascular and autoimmune diseases. Its selectivity profile (weak CYP3A4 inhibition) reduces the risk of metabolic drug interactions, a common challenge in this therapeutic area [1].

Peptidomimetic Scaffolds for PPI Inhibitors

The orthogonal reactivity of the 4-iodo and 2-fluoro groups enables sequential functionalization with high regioselectivity (>99% conversion, 85% yield), making this compound an ideal scaffold for constructing β-strand mimetics that target challenging protein-protein interactions [1].

CNS-Penetrant Kinase Inhibitor Development

With a cLogP of 1.83, this compound provides enhanced passive membrane permeability compared to less lipophilic analogs, making it a strategic choice for CNS-targeted programs where blood-brain barrier penetration is a critical requirement [1].

High-Throughput Library Synthesis

The compound's excellent long-term stability (98% purity retention after 24 months) and consistent commercial availability (≥95% purity across suppliers) make it a reliable building block for automated parallel synthesis and high-throughput medicinal chemistry campaigns where reproducibility is paramount [1].

Application
Selection Property
Validation Focus
Application MPO enzyme inhibition studies
Selection Property Enzyme inhibition potency context
Validation Focus MPO inhibition assay endpoints
Application Peptidomimetic scaffold synthesis
Selection Property Regioselective functionalization capability
Validation Focus Sequential modification efficiency
Application CNS permeability modeling studies
Selection Property Calculated lipophilicity profile
Validation Focus Passive membrane permeability assessment
Application Medicinal chemistry library synthesis
Selection Property Supply consistency and stability profile
Validation Focus Lot reproducibility and stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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